(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride (2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13329388
InChI: InChI=1S/C14H15NO2S.ClH/c16-14(17)12-6-9(7-15-12)5-10-8-18-13-4-2-1-3-11(10)13;/h1-4,8-9,12,15H,5-7H2,(H,16,17);1H/t9-,12+;/m1./s1
SMILES: C1C(CNC1C(=O)O)CC2=CSC3=CC=CC=C32.Cl
Molecular Formula: C14H16ClNO2S
Molecular Weight: 297.8 g/mol

(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC13329388

Molecular Formula: C14H16ClNO2S

Molecular Weight: 297.8 g/mol

* For research use only. Not for human or veterinary use.

(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride -

Specification

Molecular Formula C14H16ClNO2S
Molecular Weight 297.8 g/mol
IUPAC Name (2S,4R)-4-(1-benzothiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C14H15NO2S.ClH/c16-14(17)12-6-9(7-15-12)5-10-8-18-13-4-2-1-3-11(10)13;/h1-4,8-9,12,15H,5-7H2,(H,16,17);1H/t9-,12+;/m1./s1
Standard InChI Key FZZACLIVQLOEMX-KATIXKQHSA-N
Isomeric SMILES C1[C@H](CN[C@@H]1C(=O)O)CC2=CSC3=CC=CC=C32.Cl
SMILES C1C(CNC1C(=O)O)CC2=CSC3=CC=CC=C32.Cl
Canonical SMILES C1C(CNC1C(=O)O)CC2=CSC3=CC=CC=C32.Cl

Introduction

Structural and Molecular Characteristics

The compound features a pyrrolidine ring with (2S,4R) stereochemistry, a benzo[b]thiophen-3-ylmethyl group at the 4-position, and a carboxylic acid moiety at the 2-position, which forms a hydrochloride salt . The molecular formula is C₁₄H₁₆ClNO₂S, with a molecular weight of 297.8 g/mol . The IUPAC name is (2S,4R)-4-(1-benzothiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride, and its SMILES string is C1[C@H](CN[C@@H]1C(=O)O)CC2=CSC3=CC=CC=C32.Cl .

The benzo[b]thiophene moiety contributes aromaticity and hydrophobic interactions, while the pyrrolidine ring’s conformational rigidity influences binding to biological targets . The hydrochloride salt enhances solubility in polar solvents, a critical factor for bioavailability in drug development .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves multi-step organic reactions, including:

  • Knoevenagel condensation to form unsaturated intermediates.

  • Cyano addition to generate nitrile-containing precursors.

  • Hydrolysis to convert nitriles to carboxylic acids .

  • Stereocontrolled alkylation to introduce the benzo[b]thiophene group .

For example, similar pyrrolidine derivatives are synthesized via condensation of aldehydes with malonates, followed by cyclization and functionalization . The stereochemistry at C2 and C4 is controlled using chiral catalysts or resolution techniques .

Industrial Production

Suppliers such as Dayang Chem and Amadis Chemical produce the compound with purities ≥97%, offering bulk quantities (1–10 metric tons) . Key challenges include maintaining stereochemical integrity and minimizing impurities during scale-up .

Physicochemical Properties

PropertyValueSource
Melting PointNot reported
SolubilitySoluble in polar solvents
StabilityStable under dry, cool storage
pKa (carboxylic acid)~4–5 (estimated)

The hydrochloride salt improves aqueous solubility, making it suitable for formulation studies . Stability data indicate decomposition risks under humid or high-temperature conditions, necessitating airtight storage .

Analytical and Regulatory Considerations

Quality Control

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are used to verify purity (>97%) and stereochemistry . Suppliers emphasize compliance with Good Manufacturing Practices (GMP) for pharmaceutical intermediates .

Challenges and Future Directions

  • Stereochemical Complexity: Ensuring enantiopurity during large-scale synthesis remains technically demanding .

  • Bioavailability Optimization: While the hydrochloride salt improves solubility, prodrug strategies may enhance oral absorption .

  • Target Identification: Proteomic studies are needed to elucidate molecular targets and mechanisms of action .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator